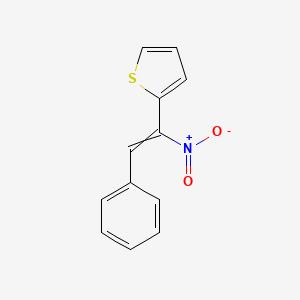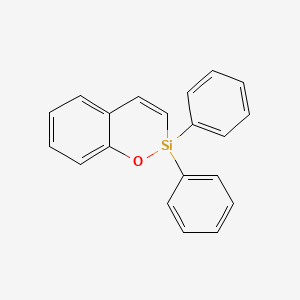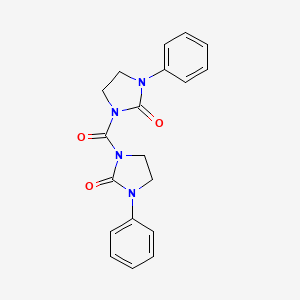
1,1'-Carbonylbis(3-phenylimidazolidin-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Carbonylbis(3-phenylimidazolidin-2-one) is a chemical compound known for its unique structure and properties. It is formed by the reaction of phosgene with N-methyl-N-phenylethane-1,2-diamine, N-phenylethane-1,2-diamine, or 1-phenylimidazolidin-2-one, followed by the reaction of the resulting acid chloride with ammonia
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-carbonylbis(3-phenylimidazolidin-2-one) involves the following steps:
Reaction with Phosgene: Phosgene reacts with N-methyl-N-phenylethane-1,2-diamine, N-phenylethane-1,2-diamine, or 1-phenylimidazolidin-2-one to form 2-oxo-3-phenylimidazolidine-1-carbonyl chloride.
Formation of the Final Compound: The resulting acid chloride then reacts with ammonia to produce 1,1’-carbonylbis(3-phenylimidazolidin-2-one).
Industrial Production Methods
While specific industrial production methods for 1,1’-carbonylbis(3-phenylimidazolidin-2-one) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Carbonylbis(3-phenylimidazolidin-2-one) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazolidin-2-one derivatives.
Applications De Recherche Scientifique
1,1’-Carbonylbis(3-phenylimidazolidin-2-one) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-carbonylbis(3-phenylimidazolidin-2-one) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to modulate biochemical processes through its reactive functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Carbonyldiimidazole: Another compound with a similar structure but different functional groups.
2-Phenylbenzimidazole: A related compound with potential anticancer properties.
Uniqueness
1,1’-Carbonylbis(3-phenylimidazolidin-2-one) is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable derivatives makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
62898-93-5 |
|---|---|
Formule moléculaire |
C19H18N4O3 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
1-(2-oxo-3-phenylimidazolidine-1-carbonyl)-3-phenylimidazolidin-2-one |
InChI |
InChI=1S/C19H18N4O3/c24-17-20(15-7-3-1-4-8-15)11-13-22(17)19(26)23-14-12-21(18(23)25)16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clé InChI |
LZAFYEHEQQNWFT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1C2=CC=CC=C2)C(=O)N3CCN(C3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14504691.png)
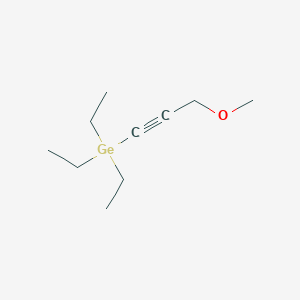

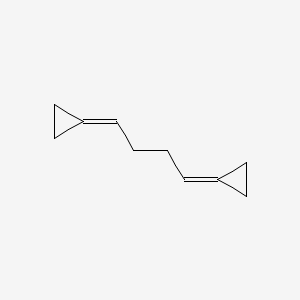
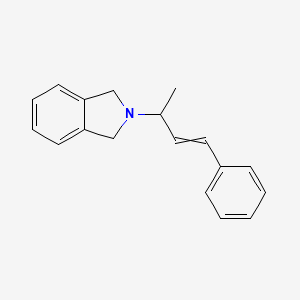
![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)
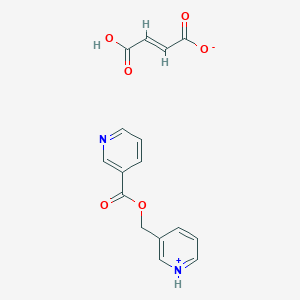

![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)
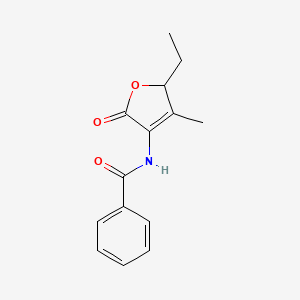
![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)
![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)
